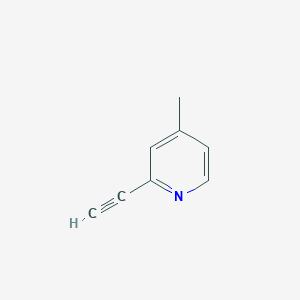

2-Ethynyl-4-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry. tandfonline.comnih.govnih.govresearchgate.netglobalresearchonline.net These nitrogen-containing aromatic rings are integral components of numerous natural products, including vitamins and alkaloids, and form the core of many pharmaceutical agents. researchgate.netglobalresearchonline.net The versatility of the pyridine ring allows for a broad spectrum of biological activities, such as antifungal, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govnih.gov This has made them a major focus of medicinal chemistry research for the development of novel therapeutic agents. nih.govresearchgate.net Beyond pharmaceuticals, pyridine derivatives are also crucial in materials science and as ligands in catalysis. tandfonline.comresearchgate.net

Overview of Ethynyl-Substituted Pyridines in Organic Synthesis

The introduction of an ethynyl (B1212043) group onto the pyridine ring, creating ethynyl-substituted pyridines, significantly expands their synthetic utility. The highly reactive triple bond of the ethynyl group can participate in a variety of chemical transformations. These include addition reactions, where the triple bond reacts with electrophiles or nucleophiles, and cross-coupling reactions like the Sonogashira, Suzuki, and Heck couplings, which allow for the formation of more complex molecular architectures. ambeed.com

Furthermore, the ethynyl group enables participation in "click chemistry," such as the Huisgen cycloaddition, a highly efficient and specific reaction for linking molecules together. This reactivity makes ethynylpyridines valuable building blocks for constructing intricate heterocyclic compounds and for the synthesis of new catalysts and ligands.

Current Research Landscape and Potential of 2-Ethynyl-4-methylpyridine

This compound, with its specific substitution pattern of an ethynyl group at the 2-position and a methyl group at the 4-position, has garnered considerable attention in the scientific community. This compound serves as a critical building block in organic synthesis, particularly for creating complex heterocyclic structures. Its potential applications span various fields, from the development of new pharmaceutical candidates to the creation of novel materials.

The presence of both the reactive ethynyl group and the methyl group on the pyridine ring influences its electronic properties and steric interactions, offering unique opportunities for designing molecules with specific functions. Research is actively exploring its use in synthesizing drug candidates that target specific biological pathways and in developing new catalysts and ligands for a variety of chemical reactions.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 30413-54-8 |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| Storage Temperature | -20°C |

Table 1: Physicochemical properties of this compound. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods. A common approach involves the Sonogashira cross-coupling reaction between a halogenated 4-methylpyridine (B42270), such as 2-bromo-4-methylpyridine (B133514), and a terminal alkyne. This palladium-catalyzed reaction is a highly effective way to introduce the ethynyl group at the 2-position of the pyridine ring.

The reactivity of this compound is largely dictated by its ethynyl group. This functional group can undergo a variety of transformations, including:

Oxidation: The ethynyl group can be oxidized to form pyridine carboxylic acids.

Reduction: Catalytic hydrogenation can reduce the ethynyl group to an ethyl group.

Addition Reactions: The triple bond can undergo addition reactions with various reagents. ambeed.com For instance, hydrohalogenation can occur, where the addition of a hydrogen halide across the triple bond leads to the formation of a vinyl halide. ambeed.comacs.org

Cross-Coupling Reactions: The terminal alkyne can participate in further cross-coupling reactions to build more complex molecules. ambeed.com

Cycloaddition Reactions: The ethynyl group is a key participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry.

Research Applications

The unique combination of a pyridine ring, an ethynyl group, and a methyl group makes this compound a versatile tool in several areas of chemical research.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Its structural features allow for interactions with biological targets through various mechanisms, including π-π stacking interactions involving the ethynyl group and coordination with metal ions via the pyridine nitrogen. The compound and its derivatives are being investigated for their potential as inhibitors of enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. biosynth.com For example, a related compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine, has been identified as a potent and highly selective antagonist for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, showing promise for anxiolytic activity. acs.org

Materials Science

The rigid, linear structure of the ethynyl group, combined with the aromatic pyridine ring, makes this compound an attractive building block for the synthesis of novel organic materials. These materials could possess interesting electronic and photophysical properties, making them suitable for applications in areas such as organic electronics and nonlinear optics. The ability to undergo polymerization and form extended conjugated systems is a key area of investigation.

Catalysis

The pyridine nitrogen in this compound can act as a ligand, coordinating to metal centers to form catalysts. The electronic properties of the pyridine ring, influenced by the electron-withdrawing ethynyl group and the electron-donating methyl group, can be fine-tuned to modulate the catalytic activity of the metal complex. These tailored catalysts could find applications in a wide range of organic transformations.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNFBIGZXCEXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539548 | |

| Record name | 2-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-54-8 | |

| Record name | 2-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyl 4 Methylpyridine and Its Analogues

Established Synthetic Routes to Ethynylpyridines

The introduction of an ethynyl (B1212043) group onto a pyridine (B92270) ring is a common transformation in organic synthesis, with several reliable methods available.

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The Sonogashira reaction, in particular, is a widely employed method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgyoutube.com

The general mechanism involves the oxidative addition of the aryl halide (e.g., a halopyridine) to a palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and concluding with reductive elimination to yield the ethynylpyridine product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

Key Features of Sonogashira Coupling:

Mild Reaction Conditions : The reaction is often carried out at or slightly above room temperature. wikipedia.orgyoutube.com

High Functional Group Tolerance : This method is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. youtube.com

Versatility : A variety of pyridine precursors, such as iodides, bromides, and even triflates, can be used. wikipedia.org Similarly, the alkyne partner can bear various substituents. libretexts.org

Newer protocols have been developed that are copper-free, which can simplify purification and avoid issues related to the homocoupling of alkynes. organic-chemistry.org For the synthesis of a compound like 2-ethynyl-4-methylpyridine, a suitable starting material would be 2-halo-4-methylpyridine, which would be coupled with a protected or terminal acetylene (B1199291) source.

While direct nucleophilic addition of an acetylide to an unsubstituted pyridine ring is challenging, the reactivity of the pyridine nucleus can be modified to facilitate such transformations. The activation of the pyridine ring, often through N-oxidation or the formation of pyridinium (B92312) salts, enhances its susceptibility to nucleophilic attack. nih.govscripps.eduquimicaorganica.org Hard nucleophiles, such as organometallic reagents, typically attack the 2-position of the pyridine ring. quimicaorganica.org

The hydrohalogenation of ethynylpyridines is a reaction that highlights the unique reactivity imparted by the pyridine ring. Unlike typical alkynes that undergo electrophilic addition of hydrogen halides, 2-ethynylpyridines can undergo efficient hydrochlorination through a nucleophilic addition mechanism. nih.govfigshare.com The ethynylpyridine readily reacts with a strong acid like hydrochloric acid to form a pyridinium salt. nih.govfigshare.comacs.org This salt formation is a crucial step that significantly alters the electronic properties of the molecule. nih.govfigshare.com The process facilitates the nucleophilic addition of the halide anion to the ethynyl group, leading to the formation of 2-(2-chloroethenyl)pyridine products in high yields. nih.gov This protocol is also applicable for hydrobromination and hydroiodination using the corresponding hydrohalic acids. nih.gov

The formation of a pyridinium salt is key to the nucleophilic addition pathway in hydrohalogenation. nih.govfigshare.com Protonation of the basic ring nitrogen atom creates a positively charged pyridinium cation. researchgate.net This positive charge has a powerful electron-withdrawing effect, which greatly enhances the electrophilicity of the attached ethynyl group. nih.govfigshare.com The pyridinium salt also positions the halide counteranion in close spatial proximity to the activated ethynyl group. nih.gov This proximity facilitates the nucleophilic attack of the halide on the alkyne, a reaction that does not proceed efficiently with unactivated alkynes due to the low nucleophilicity of halide ions. nih.gov This principle of enhancing electrophilicity via pyridinium salt formation is a versatile strategy in pyridine chemistry, enabling reactions that are otherwise difficult to achieve. researchgate.netmdpi.comtemple.edu

Nucleophilic Addition Reactions to Pyridine Scaffolds

Preparation of Methylpyridine Scaffolds Relevant to this compound

The synthesis of the 4-methylpyridine (B42270) core is a critical prerequisite for producing this compound. Industrial-scale production of simple methylpyridines often relies on vapor-phase reactions using simple, readily available starting materials.

Vapor phase dehydrocyclization is a commercially significant method for synthesizing pyridine bases. niscair.res.in This process involves the reaction of aldehydes or ketones with ammonia (B1221849) at high temperatures over a solid catalyst. niscair.res.in It is a complex reaction that combines dehydration, dehydrogenation, and cyclization steps. niscair.res.in

For the synthesis of 2-methylpyridine (B31789) and 4-methylpyridine, common feedstocks are acetaldehyde (B116499) and ammonia. niscair.res.in The reaction is typically carried out in a continuous flow fixed-bed reactor at temperatures ranging from 350–450°C. niscair.res.in

| Catalyst System | Starting Materials | Temperature (°C) | Products | Total Yield of Methylpyridines (%) |

|---|---|---|---|---|

| K salts of 12-tungstophosphoric acid | Acetaldehyde, Ammonia | 350-450 | 2-Methylpyridine, 4-Methylpyridine | 38.0–64.5 |

| CK-13 (CdO-13.0%, kaolin-87.0%) | Acetylene, Ammonia | 420 | 2-Methylpyridine (41.2%), 4-Methylpyridine (22.4%) | 63.6 |

| CChK-13 (CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0%) | Acetylene, Ammonia | 420 | 2-Methylpyridine (45.4%), 4-Methylpyridine (24.8%) | 70.2 |

The choice of catalyst is crucial for achieving high yields and selectivity. Heteropoly acids and their salts, as well as various metal oxides on supports like kaolin, have been investigated. niscair.res.insemanticscholar.org For instance, potassium salts of 12-tungstophosphoric acid have been shown to effectively catalyze the dehydrocyclization of acetaldehyde and ammonia, yielding a mixture of 2- and 4-methylpyridine. niscair.res.in Similarly, catalysts containing cadmium oxide have been used for the reaction of acetylene and ammonia to produce methylpyridines. semanticscholar.org The reaction conditions, including temperature, molar ratio of reactants, and contact time, are optimized to maximize the yield of the desired methylpyridine isomers. niscair.res.in

Continuous Flow Synthesis Protocols for Methylpyridines

Continuous flow chemistry has emerged as a powerful technique for the synthesis of various chemical compounds, offering significant advantages over traditional batch processing. nih.govresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, shorter reaction times, and often, a reduction in waste, aligning with the principles of green chemistry. nih.govnih.govsemanticscholar.org For the synthesis of methylpyridines, which are foundational precursors for compounds like this compound, continuous flow protocols provide an expedited and efficient alternative to conventional methods. researchgate.netdoaj.org

A notable continuous flow method involves the α-methylation of pyridine derivatives. nih.gov In this process, a solution of the starting pyridine material in a low boiling point alcohol, such as 1-propanol, is passed through a heated column packed with a heterogeneous catalyst. nih.govnih.gov Raney® nickel is commonly employed as the catalyst for this transformation. nih.govsemanticscholar.orgdoaj.org The system utilizes a back-pressure regulator to allow the solvent to be superheated well above its atmospheric boiling point, facilitating reactions at elevated temperatures that are not feasible in standard reflux setups. nih.gov

The proposed mechanism suggests that the primary alcohol serves as the methyl source. nih.govnih.gov This method has been successfully used to produce a series of 2-methylated pyridines with a high degree of selectivity and in very good yields. nih.govsemanticscholar.org A significant advantage of this protocol is that the resulting product is often pure enough for subsequent use without the need for extensive work-up or purification procedures. nih.govresearchgate.netdoaj.org This streamlined process not only increases efficiency but also minimizes the generation of chemical waste. nih.gov

| Parameter | Description |

|---|---|

| Catalyst | Raney® nickel (packed in a stainless steel column) |

| Reactants | Substituted pyridine (0.05 M solution) |

| Solvent/Methyl Source | 1-Propanol or 1-Octanol |

| Temperature | >180 °C |

| Flow Rate | 0.1 mL/min |

| Pressure | Maintained by a 1000 psi back-pressure regulator |

| Outcome | High conversion to the corresponding 2-methylpyridine with high regioselectivity. |

Targeted Functionalization and Derivatization Strategies for this compound

The functionalization of pyridine rings is a cornerstone of medicinal and materials chemistry, though it presents unique challenges due to the electronic properties of the heterocycle. uiowa.edu Developing strategies to create derivatives of this compound allows for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties.

The introduction of an ethynyl group onto a pyridine ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method for this transformation. researchgate.net This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

To synthesize this compound, a suitable precursor such as 2-halo-4-methylpyridine (e.g., 2-bromo- or 2-chloro-4-methylpyridine) is reacted with a protected or terminal acetylene source. A common choice is trimethylsilylacetylene (B32187) (TMSA), which is favored for its stability and ease of handling. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) (NEt₃). nih.gov Following the coupling reaction, the trimethylsilyl (B98337) protecting group is readily removed under mild basic conditions (e.g., with potassium carbonate in methanol) to yield the terminal alkyne.

| Reactant 1 | Reactant 2 | Catalysts & Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| 2-Halo-4-methylpyridine (X = Br, I) | Trimethylsilylacetylene | Pd(II) catalyst, Cu(I) salt, Amine base (e.g., NEt₃) | 2-((Trimethylsilyl)ethynyl)-4-methylpyridine | This compound (after deprotection) |

The synthesis of substituted analogues can be approached in two primary ways: by modifying a pre-existing substituted 4-methylpyridine scaffold or by further reacting this compound itself.

Bottom-Up Approach (Pre-functionalization): This strategy involves starting with a 4-methylpyridine ring that already bears the desired substituents at other positions (e.g., positions 3, 5, or 6). For instance, a 2-halo-4-methyl-5-substituted pyridine could be subjected to a Sonogashira coupling to install the ethynyl group at the 2-position. This approach is often preferred as it allows for the precise placement of functional groups early in the synthetic sequence. A variety of substituted pyridines can be prepared using established methods, such as electrophilic aromatic substitution or directed ortho-metalation, before the key ethynylation step. semanticscholar.org

Top-Down Approach (Post-functionalization): In this method, this compound serves as the starting material for further derivatization. The pyridine ring can undergo reactions such as halogenation or nitration, although controlling the position of substitution can be challenging. Alternatively, the terminal alkyne provides a reactive handle for numerous transformations, including Glaser coupling to form diynes, click chemistry (cycloadditions), or hydrofunctionalization reactions to introduce various groups onto the ethynyl side chain.

The synthesis of a series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues, for example, demonstrates how a specific position on the pyridine ring can be targeted for derivatization. nih.gov Similarly, palladium-catalyzed Suzuki coupling reactions are frequently used to introduce new aryl or alkyl groups onto pyridine rings, a strategy that could be applied to a suitably halogenated this compound precursor. nih.gov

| Position for Substitution | Synthetic Strategy | Example Reaction Type |

|---|---|---|

| C-3 or C-5 | Pre-functionalization of the pyridine ring | Electrophilic Halogenation followed by Sonogashira Coupling |

| C-6 | Pre-functionalization via lithiation/electrophilic quench | Directed ortho-Metalation followed by Sonogashira Coupling |

| Ethynyl Group | Post-functionalization of the alkyne | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| Methyl Group | Functionalization of the methyl group | Deprotonation and reaction with an electrophile |

Achieving selectivity is paramount in the synthesis of complex organic molecules.

Regioselectivity refers to the control over the position at which a reaction occurs. In the context of synthesizing this compound derivatives, regioselectivity is most effectively achieved by using a starting material where the desired substitution pattern is already established. For instance, employing 2-bromo-4-methylpyridine (B133514) as the substrate for a Sonogashira coupling ensures that the ethynyl group is introduced exclusively at the C-2 position. The bromine atom acts as a directing group, providing a specific site for the palladium catalyst to act. This pre-functionalization strategy bypasses the challenges of trying to selectively functionalize an unsubstituted 4-methylpyridine ring, where a mixture of isomers would likely be formed.

Chemoselectivity is the ability to have a reaction occur at one functional group in the presence of other, potentially reactive, functional groups. Transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, are often highly chemoselective. The palladium catalyst is specifically designed to activate the carbon-halogen bond, leaving other functional groups such as esters, ketones, or nitro groups on the pyridine ring or the coupling partner untouched under the reaction conditions. This allows for the synthesis of complex, highly functionalized pyridine derivatives. For example, if a 2-bromo-4-methylpyridine derivative contained an ester group at the 5-position, the Sonogashira reaction would selectively occur at the C-Br bond without affecting the ester. This inherent selectivity is a key reason why such catalytic methods are invaluable in modern organic synthesis.

Advanced Spectroscopic Characterization and Analysis of 2 Ethynyl 4 Methylpyridine

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are instrumental in identifying functional groups and providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational states. The resulting spectrum provides valuable information about the functional groups present. For 2-ethynyl-4-methylpyridine, the FT-IR spectrum is characterized by vibrations of the pyridine (B92270) ring, the methyl group, and the terminal alkyne.

The most distinctive absorption bands are expected to arise from the ethynyl (B1212043) group. The terminal C≡C-H bond exhibits a sharp, weak stretching vibration, typically appearing in the range of 3300-3250 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch gives rise to a weak to medium absorption band in the 2140-2100 cm⁻¹ region.

The aromatic pyridine ring displays a series of characteristic absorptions. The C-H stretching vibrations of the aromatic protons are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations typically result in a set of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1300 cm⁻¹).

The methyl group (-CH₃) attached to the pyridine ring also has characteristic vibrational modes. Asymmetric and symmetric C-H stretching vibrations are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Additionally, asymmetric and symmetric C-H bending (scissoring) vibrations are typically observed near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3300 - 3250 | Weak, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| Asymmetric CH₃ Stretch | Methyl Group | ~2960 | Medium |

| Symmetric CH₃ Stretch | Methyl Group | ~2870 | Medium |

| C≡C Stretch | Alkyne | 2140 - 2100 | Weak to Medium |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

| Asymmetric CH₃ Bend | Methyl Group | ~1450 | Medium |

| Symmetric CH₃ Bend | Methyl Group | ~1375 | Medium |

| C-H In-plane Bend | Pyridine Ring | 1300 - 1000 | Medium |

Note: The exact peak positions can be influenced by the sample phase (e.g., solid, liquid) and the solvent used.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR spectroscopy. It relies on the change in polarizability of a molecule during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, the C≡C triple bond stretch, expected around 2140-2100 cm⁻¹, is typically a strong and sharp band in the Raman spectrum due to the high polarizability of the triple bond. The symmetric "ring breathing" mode of the substituted pyridine ring, usually observed around 1000 cm⁻¹, is also expected to be a prominent feature. The aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and the methyl group C-H stretches (~2960 and ~2870 cm⁻¹) will also be present.

Resonance Raman (RR) spectroscopy is a powerful variant where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. This can lead to a selective enhancement of the vibrational modes associated with the chromophore by a factor of 10² to 10⁶. For pyridine derivatives, which absorb in the UV region, using a UV laser for excitation could potentially enhance the Raman signals of the pyridine ring vibrations, providing more detailed information about the electronic structure of the molecule and the nature of its excited states. Specific resonance Raman studies on this compound are not widely reported, but the technique holds potential for probing the electronic transitions related to the π-system of the ethynyl-substituted pyridine ring.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3300 - 3250 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |

| CH₃ Stretches | Methyl Group | ~2960, ~2870 | Medium to Strong |

| C≡C Stretch | Alkyne | 2140 - 2100 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the interplay of the pyridine ring, the ethynyl group, and the methyl group dictates its absorption and emission properties.

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving π and n orbitals. The pyridine ring itself exhibits π → π* and n → π* transitions. The π → π* transitions, which are typically of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions.

The presence of the ethynyl group (–C≡CH) in conjugation with the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group (–CH₃), being an electron-donating group, is likely to have a smaller, yet noticeable, effect on the absorption spectrum, potentially causing a slight red shift.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter wavelength UV (e.g., 250-300 nm) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength UV (e.g., >300 nm) | Low |

Luminescence encompasses the emission of light from a molecule after it has absorbed energy. Fluorescence is a type of luminescence where the emission occurs rapidly after excitation from a singlet excited state. The fluorescence properties of this compound will be intrinsically linked to its electronic structure and the nature of its lowest singlet excited state.

Pyridine itself is weakly fluorescent, but the introduction of substituents can significantly alter its emission characteristics. The extended π-conjugation provided by the ethynyl group in this compound could enhance fluorescence compared to the parent pyridine molecule. The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as the Stokes shift).

Studies on multi-substituted pyridines have shown that they can exhibit blue emission, with emission maxima ranging from 460 to 487 nm in dichloromethane. nih.gov The photophysical properties are often dominated by the pyridine core, with aryl substituents having a minimal influence. nih.gov In the case of this compound, the emission properties would likely be influenced by the solvent environment, with more polar solvents potentially leading to a red shift in the emission maximum due to stabilization of the excited state.

While specific experimental fluorescence data for this compound are not available, the general photophysical properties of substituted pyridines suggest that it may be a fluorescent compound, with its emission characteristics being a subject for further experimental investigation. researchgate.netmanipal.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₇N), the exact monoisotopic mass is 117.0578 Da. In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. Predicted mass spectrometry data suggests the presence of various adducts in addition to the molecular ion. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.0651 |

| [M+Na]⁺ | 140.0471 |

| [M+K]⁺ | 156.0210 |

| [M+NH₄]⁺ | 135.0917 |

Data sourced from PubChem. uni.lu

The fragmentation of the molecular ion of this compound under electron ionization (EI) would likely involve characteristic losses of small, stable neutral molecules or radicals. The fragmentation of pyridine alkaloids often shows characteristic ions related to the pyridine moiety. nih.govacs.org A plausible fragmentation pathway for this compound could involve:

Loss of a hydrogen atom: Leading to a fragment at m/z 116.

Loss of acetylene (B1199291) (C₂H₂): Resulting in a fragment at m/z 91, corresponding to the 4-methylpyridine (B42270) radical cation.

Loss of a methyl radical (CH₃): Producing a fragment at m/z 102.

Cleavage of the pyridine ring: This can lead to a variety of smaller fragments, although the aromatic ring is relatively stable.

The analysis of the relative abundances of these fragment ions would provide valuable information for the structural confirmation of this compound.

Theoretical and Computational Chemistry Studies of 2 Ethynyl 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is routinely used to predict the three-dimensional structure of molecules by finding the lowest energy arrangement of atoms. A DFT study on 2-ethynyl-4-methylpyridine would typically involve geometry optimization using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). mdpi.com

The expected outputs from such a study would include precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate key electronic properties. These properties are critical for understanding the molecule's stability, reactivity, and intermolecular interactions.

Interactive Data Table: Predicted Molecular and Electronic Properties (Hypothetical Data)

| Property | Predicted Value | Unit |

| Total Energy | (Data Not Available) | Hartrees |

| Dipole Moment | (Data Not Available) | Debye |

| HOMO Energy | (Data Not Available) | eV |

| LUMO Energy | (Data Not Available) | eV |

| HOMO-LUMO Gap | (Data Not Available) | eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excited states. These calculations allow for the prediction of the molecule's UV-Vis absorption spectrum, identifying the wavelengths of light it is likely to absorb. The results would include the primary electronic transitions, their corresponding excitation energies, and oscillator strengths, which relate to the intensity of the absorption peaks.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, allows for the theoretical prediction of NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a robust method for confirming molecular structures. While experimental ¹H NMR data for similar compounds like 4-methylpyridine (B42270) are available, a comparative GIAO study for this compound has not been published. chemicalbook.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations could provide insights into its behavior in different environments, such as in various solvents or as part of a larger molecular assembly. These simulations can reveal information about conformational changes, intermolecular interactions, and the dynamics of solvation. Currently, there are no specific MD simulation studies focused on this compound in the available literature.

Computational Approaches to Chemical Reactivity and Mechanism

Computational chemistry provides powerful tools to explore the reactivity of molecules. mdpi.com By analyzing the results of quantum chemical calculations, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemists can predict the likely sites for nucleophilic and electrophilic attack. Furthermore, computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. A dedicated study on the computational reactivity of this compound would be a valuable contribution to the field.

Predictive Modeling for Spectroscopic Parameters

The accurate prediction of spectroscopic parameters is a significant application of computational chemistry. nih.gov As mentioned, methods like TD-DFT and GIAO-DFT are used to predict UV-Vis and NMR spectra, respectively. Additionally, calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By comparing these computationally predicted spectra with experimental measurements, a detailed and confident assignment of spectral features can be achieved. While the frameworks for these predictions are well-established, specific predictive models and their application to the spectroscopic parameters of this compound are not currently published.

Reactivity and Mechanistic Investigations of 2 Ethynyl 4 Methylpyridine

Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 2-ethynyl-4-methylpyridine is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.

Cross-Coupling Reactions: A primary reaction pathway for terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org For this compound, this provides a direct method to form a carbon-carbon bond between the sp-hybridized carbon of the ethynyl group and an sp2-hybridized carbon of the coupling partner. The reaction is typically carried out under mild conditions, which allows for a broad functional group tolerance. wikipedia.org This methodology has been successfully applied to synthesize various 4-substituted 2,2′-bipyridine derivatives from 4-bromo-2,2′-bipyridine and terminal alkynes. nih.gov

Cycloaddition Reactions: The carbon-carbon triple bond of the ethynyl moiety can act as a dienophile or dipolarophile in cycloaddition reactions. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): In this type of reaction, the ethynyl group reacts with a 1,3-diene to form a six-membered ring. libretexts.orgrsc.org These reactions can be thermally induced and are a powerful tool for constructing cyclic systems. mdpi.comresearchgate.net

[3+2] Cycloadditions (Dipolar Cycloaddition): this compound can react with 1,3-dipoles, such as nitrile N-oxides, to form five-membered heterocyclic rings like isoxazolines. nih.gov The regioselectivity of these reactions is influenced by electronic factors of both the dipolarophile and the dipole. nih.gov

Polymerization: Under certain conditions, such as in the presence of a strong acid, 2-ethynylpyridine (B158538) can undergo spontaneous polymerization to form conjugated ionic polyacetylenes. acs.org This reactivity highlights the potential of the ethynyl group to serve as a monomer for the synthesis of novel polymeric materials. sigmaaldrich.com

Reactivity of the Pyridine (B92270) Nitrogen in Derivatization

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing for a range of derivatization reactions.

N-Alkylation and Pyridinium (B92312) Salt Formation: The lone pair of electrons on the pyridine nitrogen can attack electrophiles, such as alkyl halides, to form quaternary pyridinium salts. nih.govresearchgate.net This is a general and straightforward method for modifying the pyridine nucleus. researchgate.net The reaction typically involves mixing the pyridine derivative with an alkylating agent in a suitable solvent, sometimes with heating. nih.govreddit.com The resulting pyridinium salts often exhibit different physical and chemical properties compared to the parent pyridine, including altered solubility and electronic characteristics. nih.gov

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid. nih.govchemicalforums.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution. semanticscholar.org For instance, 2-methylpyridine (B31789) N-oxides can undergo the Boekelheide reaction to furnish 2-(hydroxymethyl)pyridines. nih.gov

Coordination to Metal Centers: The pyridine nitrogen acts as a Lewis base and can coordinate to various metal centers. This coordination is a fundamental aspect of its role in catalysis, where it can act as a ligand. researchgate.netnih.gov The formation of such metal complexes can influence the reactivity of the entire molecule. For example, the association of a pyridine-containing Schiff base with a palladium catalyst increases the polarity of the C=N bond, facilitating its hydrolysis. mdpi.com

Influence of the Methyl Substituent on Compound Reactivity and Selectivity

The methyl group at the 4-position of the pyridine ring is not merely a passive substituent; it actively influences the compound's reactivity and the selectivity of its reactions through electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group by induction and hyperconjugation. This increases the electron density on the pyridine ring, particularly at the nitrogen atom. researchgate.net Consequently, this compound is more basic and a stronger nucleophile than its unsubstituted counterpart, 2-ethynylpyridine. The pKa of the conjugate acid of 4-methylpyridine (B42270) is approximately 5.98, which is higher than that of pyridine (pKa ≈ 5.2). wikipedia.org This enhanced nucleophilicity of the nitrogen atom can accelerate the rate of N-alkylation to form pyridinium salts. Conversely, electron-withdrawing groups on the pyridine ring can significantly hinder or prevent this reaction. reddit.com The increased electron density may also influence the regioselectivity of electrophilic substitution reactions on the ring, although the ethynyl group at the 2-position is a primary directing factor.

Steric Effects: While the methyl group at the 4-position exerts a minimal steric effect on the reactivity at the distant pyridine nitrogen or the ethynyl group, steric hindrance becomes a significant factor with substitution at the 2- or 6-positions (alpha to the nitrogen). rsc.org In the case of this compound, the 4-methyl group does not sterically hinder the approach of reactants to either the nitrogen or the ethynyl moiety. However, in intermolecular interactions within a crystal lattice, the methyl group can influence the orientation and packing of the molecules. researchgate.net

The interplay of these electronic and steric factors can be summarized in the following table:

| Feature | Electronic Effect of 4-Methyl Group | Steric Effect of 4-Methyl Group | Impact on Reactivity |

| Pyridine Nitrogen | Increases electron density (electron-donating) | Minimal | Enhances nucleophilicity and basicity, facilitating N-alkylation and protonation. |

| Ethynyl Moiety | Modestly increases electron density through the ring system | Minimal | May slightly influence the rate and regioselectivity of cycloaddition reactions. |

| Overall Molecule | Affects π-back bonding ability in metal complexes researchgate.net | Influences crystal packing and orientation researchgate.net | Modulates donor-acceptor properties and solid-state structure. |

Stereochemical Considerations in Reaction Products

Reactions involving this compound can lead to the formation of products with specific stereochemistry, particularly in cycloaddition reactions or when new chiral centers are generated.

Cycloaddition Reactions: The stereochemical outcome of [4+2] Diels-Alder reactions is often governed by the concerted nature of the mechanism, which dictates a syn-addition to the dienophile (the ethynyl group). libretexts.org The geometry of the diene is thus transferred to the product. In [3+2] cycloadditions, the reaction can also proceed with high stereoselectivity, though the formation of regioisomers is a key consideration. nih.gov

Formation of Chiral Centers: If a reaction of this compound results in the formation of a new stereocenter, the product will be a racemic mixture of enantiomers, unless a chiral reagent, catalyst, or auxiliary is used. For example, the addition of an unsymmetrical reagent across the triple bond could generate a chiral center at one of the former sp-carbon atoms.

Stereoselectivity vs. Stereospecificity:

A stereoselective reaction is one in which one stereoisomer is formed preferentially over another. masterorganicchemistry.comchemistrysteps.comkhanacademy.org For instance, if a reaction could form both E and Z isomers, but predominantly yields the more stable E isomer, the reaction is stereoselective. chemistrysteps.com

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comchemistrysteps.com A given stereoisomer of the reactant will give one specific stereoisomer of the product.

Reactions involving the ethynyl group are not typically stereospecific as the triple bond lacks E/Z isomerism. However, subsequent reactions on the products derived from this compound can be stereospecific.

Studies of Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound allows for several types of non-covalent interactions, which are crucial in determining its physical properties and its arrangement in the solid state (crystal engineering). mdpi.comnih.govnih.gov

Hydrogen Bond Acceptor: The most significant interaction involves the lone pair of electrons on the pyridine nitrogen atom, which can act as a hydrogen bond acceptor. It can form hydrogen bonds with suitable donors such as water, alcohols, or N-H groups. nih.gov

Weak Hydrogen Bond Donor: The hydrogen atom of the terminal ethynyl group (the acetylenic proton) is weakly acidic and can function as a hydrogen bond donor. It can participate in weak C−H···O, C−H···N, or C−H···π interactions. scispace.com The formation of these ethynyl-derived hydrogen bonds can be a dominant factor influencing crystal packing. scispace.com

π–π Stacking: The electron-rich pyridine ring can participate in π–π stacking interactions with other aromatic rings. nih.gov These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute to the stabilization of the crystal lattice. In derivatives like pyridinium salts, these offset π–π interactions are commonly observed. nih.gov

Other Interactions:

C–H···π Interactions: The hydrogen atoms of the methyl group or the pyridine ring can interact with the π-system of an adjacent molecule. nih.gov

Halogen Bonds: In derivatives where a halogen is introduced, halogen bonding can become an important structure-directing interaction.

These varied intermolecular forces lead to the formation of complex three-dimensional supramolecular structures. nih.gov

| Interaction Type | Donor | Acceptor | Typical Bond Length / Distance |

| N···H Hydrogen Bond | O-H, N-H | Pyridine Nitrogen | ~1.8 - 2.2 Å |

| C≡C-H···O Hydrogen Bond | Acetylenic C-H | Oxygen (e.g., C=O, H₂O) | ~3.2 - 3.3 Å (C···O distance) scispace.com |

| π–π Stacking | Pyridine Ring π-system | Aromatic Ring π-system | ~3.5 - 3.8 Å (Intercentroid distance) nih.gov |

Applications of 2 Ethynyl 4 Methylpyridine and Its Derivatives in Advanced Research Fields

Applications in Medicinal Chemistry and Drug Discovery Research

The 2-ethynyl-4-methylpyridine scaffold and its derivatives represent a significant area of interest in medicinal chemistry due to their versatile structure, which allows for the development of targeted therapeutic agents. The presence of the pyridine (B92270) ring, a common motif in numerous FDA-approved drugs, combined with the reactive ethynyl (B1212043) group, provides a foundation for creating molecules with diverse pharmacological activities. nih.gov Researchers have leveraged this scaffold to explore treatments for a range of conditions, from neurological disorders to cancer.

Design of Pharmacologically Active Scaffolds

The pyridine ring is considered a privileged scaffold in drug design, and its derivatives are integral to the development of novel therapeutic compounds. nih.gov The ethynylpyridine framework, in particular, serves as a versatile building block for creating complex, pharmacologically active molecules. This scaffold's utility is demonstrated in its application for developing ligands that can interact with a variety of biological targets. For instance, the core structure is foundational in the synthesis of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. acs.org Furthermore, the structural adaptability of the pyridine scaffold allows for its incorporation into hybrid molecules, combining its properties with other pharmacologically active groups like thiazole (B1198619) to enhance biological activity against targets such as cancer cells. mdpi.commdpi.com The development of polymers from ethynylpyridine units for saccharide recognition further highlights the scaffold's versatility in creating functional molecular architectures through multipoint hydrogen bonding. researchgate.net This adaptability makes the this compound structure a valuable starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Development of Receptor Ligands and Antagonists, particularly mGluR5 Antagonists

Derivatives of ethynylpyridine have been extensively studied as potent and selective antagonists for the metabotropic glutamate subtype 5 (mGluR5) receptor, which is a key target in the central nervous system for treating mood disorders like anxiety and depression. acs.orgnih.gov A prominent example, though not a direct derivative of this compound, is 2-methyl-6-(phenylethynyl)pyridine (MPEP), one of the first highly selective, non-competitive mGluR5 receptor antagonists. nih.govacs.org Research into MPEP paved the way for the development of other analogues, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which was designed to improve properties like aqueous solubility and selectivity. acs.orgnih.gov

These compounds function as negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyridine and phenyl rings of the core ethynylpyridine scaffold can significantly alter potency and pharmacological activity. acs.orgnih.gov For example, replacing the pyridine ring in MPEP with a 2-methyl-1,3-thiazole moiety and introducing a second basic nitrogen led to the development of MTEP, a compound with improved potency and a more favorable pharmacokinetic profile. acs.org

| Compound | Target | In Vitro Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP, 3) | mGluR5 (Ca²⁺ Flux Assay) | 10 nM | acs.org |

| 2-Methyl-4-(phenylethynyl)-1,3-thiazole (7) | mGluR5 (Ca²⁺ Flux Assay) | 6 nM | acs.org |

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP, 9) | mGluR5 (Ca²⁺ Flux Assay) | 5 nM | acs.org |

Enzyme Inhibition Studies (e.g., Inducible NO Synthase (NOS II) Inhibition)

The 4-methylpyridine (B42270) scaffold is a key component in the design of potent enzyme inhibitors, particularly for nitric oxide synthases (NOS). Overproduction of nitric oxide by inducible NOS (iNOS or NOS II) is implicated in various inflammatory and immunologically mediated diseases. nih.gov Research has identified 2-amino-4-methylpyridine (B118599) as a highly potent inhibitor of murine NOS II activity, demonstrating competitive inhibition with respect to the enzyme's substrate, L-arginine. nih.gov

This compound showed significant potency against NOS II derived from mouse RAW 264.7 cells. nih.gov While it was less potent against human recombinant NOS II and even less so against human NOS I and NOS III (neuronal and endothelial isoforms, respectively), it demonstrated a degree of selectivity. nih.gov In cell-based assays, 2-amino-4-methylpyridine effectively reduced nitrite (B80452) production by inhibiting the catalytic activity of NOS II without affecting the induction of the enzyme's protein. nih.gov These findings establish the 4-methylpyridine core as a valuable scaffold for developing selective NOS II inhibitors, which could be further modified, for instance, by introducing an ethynyl group to explore new chemical space and enhance inhibitory activity. nih.govnih.gov

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Murine NOS II | 6 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS II | 40 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS I | 100 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS III | 100 nM | nih.gov |

Anticancer and Antiviral Agent Development

Pyridine and its derivatives are a cornerstone in the development of novel anticancer agents, forming the structural basis for numerous chemotherapeutic drugs. mdpi.com The pyridine scaffold is explored for its ability to inhibit various cellular pathways involved in tumorigenesis. mdpi.com Researchers have synthesized and evaluated a wide array of pyridine-containing compounds for their antiproliferative activities against various human cancer cell lines, including those for breast (MCF-7), liver (HepG-2), lung (A549), and cervical (HeLa) cancers. rsc.org

For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent cytotoxic activity against MCF-7 and HeLa cells. rsc.org Similarly, new series of thiazolyl-pyridines and cyanopyridone-based derivatives have demonstrated significant anticancer activity by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, VEGFR-2, and HER-2. mdpi.commdpi.com While research has not focused specifically on this compound for antiviral applications, the broad biological activity of pyridine derivatives suggests potential in this area as well. The structural features of the ethynylpyridine core make it an attractive candidate for modification and evaluation as a potential anticancer or antiviral agent. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ursolic Acid-Pyrimidine Derivative (7b) | MCF-7 (Breast) | 0.48 µM | rsc.org |

| Ursolic Acid-Pyrimidine Derivative (7b) | HeLa (Cervical) | 0.74 µM | rsc.org |

| Cyanopyridone Derivative (5e) | MCF-7 (Breast) | 1.39 µM | mdpi.com |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | DU-145 (Prostate) | 0.8 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Therapeutic Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potency of lead compounds based on the this compound scaffold. These studies involve systematically modifying the chemical structure to understand how changes affect biological activity. nih.govresearchgate.net For mGluR5 antagonists derived from ethynylpyridines, SAR studies have shown that subtle structural modifications can lead to a wide range of pharmacological activities, from partial to full antagonism. nih.gov For instance, altering the substituents on the distal phenyl ring of a 5-(phenylethynyl)pyrimidine (B1621677) scaffold can dramatically modulate its effect on the mGluR5 receptor. nih.gov

In the context of anticancer agents, SAR analysis of pyridine derivatives has revealed that the type, number, and position of functional groups are critical for antiproliferative activity. nih.gov For example, the presence of electron-donating groups like methyl or methoxy (B1213986) on an associated phenyl ring can increase biological activity. mdpi.com Similarly, in the development of enzyme inhibitors, SAR guides the modification of the pyridine core to enhance binding affinity and selectivity for the target enzyme over other isoforms, which is essential for minimizing off-target effects. nih.govnih.gov

Molecular Modeling and Docking in Drug Target Identification

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between small molecules, such as derivatives of this compound, and their biological targets. nih.gov These techniques allow researchers to visualize the binding modes of a ligand within the active site of a protein, such as an enzyme or receptor, and to estimate the strength of the interaction. nih.gov This in silico approach is instrumental in guiding the design and synthesis of new drug candidates, saving significant time and resources. nih.gov

For example, docking studies have been used to optimize pyridine derivatives as anticoagulants by targeting the active site of thrombin. nih.gov In anticancer research, molecular docking has helped to identify potential binding interactions of pyridine-based compounds with targets like cyclin-dependent kinases (CDK2/4/6) and phosphatidylinositol 3-kinase (PI3Kα), providing insights into their mechanism of action. nih.govmdpi.com By analyzing hydrogen bonds and other key interactions, researchers can rationally design modifications to the this compound scaffold to improve binding affinity and selectivity, thereby enhancing its potential as a therapeutic agent. rsc.orgmdpi.com

Role in Catalysis and Ligand Design

The dual functionality of the pyridine ring as a ligand and the ethynyl group as a reactive and rigid linker underpins the utility of this compound in catalysis. Its derivatives are employed in the creation of sophisticated ligands that modulate the activity and selectivity of metal centers in a wide array of chemical transformations.

Application in Transition Metal Catalyzed Reactions (e.g., Palladium, Ruthenium, Copper, Platinum)

Derivatives of this compound serve as crucial ligands in reactions catalyzed by a variety of transition metals, enhancing catalytic activity, stability, and selectivity.

Palladium: In palladium catalysis, pyridine-containing ligands are instrumental in cross-coupling reactions. Ligands derived from this compound can be employed in Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. nih.govmdpi.comnih.gov The pyridine nitrogen coordinates to the palladium center, influencing its electronic properties and stabilizing the active catalytic species. nih.govmdpi.com The ethynyl group, meanwhile, makes the molecule itself a suitable substrate for Sonogashira coupling, allowing for its incorporation into larger conjugated systems. mdpi.com The design of pincer-type ligands incorporating the pyridine moiety has been shown to create robust palladium catalysts for these transformations. mdpi.com

Copper: Copper-catalyzed reactions, including asymmetric coupling and alkynylation, benefit from chiral ligands often containing nitrogen heterocycles. beilstein-journals.org Chiral P,N ligands, for instance, have been used in the copper-catalyzed enantioselective alkynylation of quinolones. nih.gov The pyridine nitrogen of a this compound-derived ligand can coordinate to the copper center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Platinum: Platinum complexes containing pyridine-based ligands are explored for their catalytic and material properties. nih.govmdpi.comresearchgate.net The square planar geometry of Pt(II) is well-suited for coordination with pyridine ligands. nih.gov While much of the research on platinum-pyridine complexes focuses on their biological activity, their catalytic potential is an active area of investigation. Furthermore, alkynylplatinum(II) complexes containing pyridine derivatives are known to self-assemble into complex nanostructures, indicating their utility in materials science catalysis. nih.gov

| Transition Metal | Catalytic Reaction Type | Role of this compound Derivative |

| Palladium (Pd) | Suzuki-Miyaura, Sonogashira Coupling | Acts as a ligand to stabilize the Pd catalyst; serves as a substrate for Sonogashira coupling. nih.govmdpi.commdpi.com |

| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation | Forms part of chelating ligands (e.g., NNN pincer) to create active and selective catalysts. nih.govmdpi.comrsc.org |

| Copper (Cu) | Asymmetric Alkynylation | Incorporated into chiral ligands to control the stereoselectivity of the reaction. beilstein-journals.orgnih.gov |

| Platinum (Pt) | Various/Potential | Serves as a ligand in Pt(II) complexes; alkynyl derivatives used in self-assembling materials. nih.govnih.gov |

Ligand Design for Organometallic Catalysis

The structure of this compound is particularly advantageous for ligand design. The pyridine nitrogen is a classic Lewis basic site for metal coordination. The ethynyl group at the 2-position provides a rigid, linear linker that can be used to construct multidentate ligands with well-defined geometries. This rigidity is crucial for creating pre-organized binding cavities around a metal center, which can enhance catalytic selectivity.

The terminal alkyne is a versatile functional handle. It can be used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to easily attach other coordinating groups, building complex tridentate or tetradentate ligands. rsc.org This modular approach allows for the rapid synthesis of ligand libraries for catalyst screening and optimization. The methyl group at the 4-position, being electron-donating, increases the electron density on the pyridine nitrogen, enhancing its coordinating ability compared to unsubstituted pyridine. This electronic tuning can directly impact the reactivity of the coordinated metal center. nih.gov

Stereoselective Catalysis Mechanistic Studies

Achieving high stereoselectivity is a primary goal in modern catalysis. Chiral ligands derived from this compound can be synthesized to control the enantioselectivity or diastereoselectivity of a reaction. For example, by functionalizing the molecule with a known chiral auxiliary, a bidentate or tridentate ligand can be created that forms a chiral coordination sphere around the metal catalyst.

Mechanistic studies are crucial for understanding and improving these catalytic systems. ethz.ch Techniques such as in-situ NMR and IR spectroscopy, coupled with Density Functional Theory (DFT) calculations, are used to elucidate reaction pathways. rsc.orgdigitellinc.com These studies can identify key catalytic intermediates, determine rate-limiting steps, and explain the origin of stereoselectivity. For instance, DFT calculations on ruthenium complexes with NNN ligands have helped to distinguish between inner-sphere and outer-sphere hydrogenation mechanisms. rsc.org Such insights are vital for the rational design of more efficient and selective second-generation catalysts based on the ethynylpyridine scaffold.

Non-Nucleophilic Basic Catalysis using Hindered Pyridines

In many organic reactions, a base is required to deprotonate a substrate without acting as a competing nucleophile. Sterically hindered pyridines, such as 2,6-lutidine or 2,6-di-tert-butylpyridine, are classic examples of non-nucleophilic bases. vander-lingen.nl While this compound itself is only moderately hindered, the presence of the ethynyl group at the 2-position provides more steric bulk around the nitrogen atom than 4-methylpyridine (picoline).

This principle can be extended by modifying the ethynyl group. For instance, converting the terminal alkyne to a bulky silylalkyne (e.g., by reaction with a trialkylsilyl halide) would significantly increase the steric hindrance around the nitrogen atom. Such a derivative would be a much stronger candidate for a non-nucleophilic base, capable of facilitating reactions like enolate formation or elimination reactions while minimizing side reactions caused by nucleophilic attack from the pyridine nitrogen.

Anion-Binding Catalysis

Anion-binding catalysis is an emerging field where a receptor molecule binds an anion, thereby activating the counter-cation or the anion itself for a subsequent reaction. The ethynylpyridine scaffold is exceptionally well-suited for constructing anion receptors. The pyridine ring can be protonated to form a pyridinium (B92312) cation, which acts as a strong hydrogen bond donor to bind anions.

Research has shown that a 2,6-bis(anilinoethynyl)pyridine derivative, upon protonation, binds a chloride ion, inducing a significant conformational change to form a helical structure. umt.edu This demonstrates that the rigid ethynyl linkers effectively transmit binding information through the molecular framework. Such receptors can be designed to act as catalysts by binding the anionic component of a transition state, thereby lowering the activation energy of a reaction. The ability to tune the electronic and steric properties of the pyridine ring and its substituents allows for the rational design of receptors with high affinity and selectivity for specific anions. rsc.organu.edu.aubeilstein-journals.org

Contributions to Materials Science and Engineering

The rigidity and functionality of this compound and its derivatives make them excellent building blocks for advanced materials, including polymers and self-assembled nanostructures.

The terminal ethynyl group is a key functional group for polymerization reactions. Through transition-metal-catalyzed reactions like Sonogashira coupling, this compound can be incorporated into conjugated polymers. mdpi.com These materials, featuring alternating pyridine and alkyne units, are investigated for their electronic and optical properties, with potential applications in organic electronics. Similarly, vinyl derivatives of pyridine are used to create polymers and composite films for applications such as photocatalysis. nih.govmdpi.com

In the realm of supramolecular chemistry, the ability of molecules to spontaneously organize into ordered structures is paramount. Alkynylplatinum(II) complexes bearing terpyridine ligands (a related N-heterocycle) have been shown to self-assemble into well-defined nanotubes and helical ribbons. nih.gov This self-assembly is driven by a combination of Pt-Pt interactions and π-π stacking of the aromatic units. By analogy, derivatives of this compound can be used to create similar metallosupramolecular amphiphiles that form ordered nanostructures in solution.

Furthermore, ethynyl-pyridine derivatives can form highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold. mdpi.com The pyridine nitrogen can act as a headgroup that interacts with the surface, while the rigid molecular backbone directs the formation of well-ordered 2D arrays. beilstein-journals.orgrug.nl These organized surfaces have potential applications in nanopatterning, molecular electronics, and sensing. oaepublish.com

| Material Type | Method of Formation | Role of this compound Moiety | Potential Application |

| Conjugated Polymers | Sonogashira Coupling Polymerization | Monomer unit providing rigidity and N-doping. mdpi.com | Organic electronics, sensors |

| Self-Assembled Nanostructures | Supramolecular Assembly (e.g., with Pt(II)) | Forms rigid, π-stacking components of amphiphiles. nih.gov | Nanotubes, luminescent materials |

| Self-Assembled Monolayers (SAMs) | Adsorption on Metal Surfaces | Forms ordered 2D arrays via directed intermolecular interactions. mdpi.comoaepublish.com | Molecular electronics, surface modification |

| Polymer Composite Films | Solution Polymerization (of vinyl derivatives) | Component of polymer matrix for hosting metal oxides. nih.govmdpi.com | Photocatalysis, coatings |

Precursors for Novel Functional Materials

The unique molecular architecture of this compound, featuring both a reactive ethynyl group and a coordinating pyridine ring, positions it as a valuable precursor for a variety of novel functional materials. The ethynyl moiety can undergo various polymerization reactions, such as cyclotrimerization, to create highly cross-linked, porous networks. For instance, the cyclotrimerization of diethynylpyridines has been successfully employed to synthesize templated mesoporous carbons that incorporate the pyridine functionality directly into the material's framework. researchgate.net The substitution pattern of the ethynyl groups on the pyridine ring significantly influences the self-assembly of the monomer and the ultimate structure and properties of the resulting carbon material. researchgate.net

Furthermore, the pyridine nitrogen provides a site for coordination with metal ions, allowing for the creation of metal-coordinated polymer-inorganic hybrid materials. mdpi.com Polymers based on pyridine units, such as poly(4-vinylpyridine) (P4VP), are widely studied for their ability to form stable complexes with a diverse range of transition metals. mdpi.com These interactions can synergistically modify the thermophysical properties of the material, such as enhancing thermal stability and altering the glass transition temperature. mdpi.com By utilizing this compound as a monomer, it is possible to synthesize polymers with built-in pyridine functionalities, which can then be used to create advanced hybrid materials with tailored thermal, mechanical, and catalytic properties.

Synthesis of Coordination Polymers and Supramolecular Assemblies

The dual functionality of this compound derivatives makes them excellent candidates for constructing complex, higher-order structures like coordination polymers and supramolecular assemblies.

Coordination Polymers: The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, enabling it to act as a strong ligand and form coordinate bonds with various metal centers. mdpi.com This characteristic is fundamental to the design of coordination polymers, where metal ions and organic linkers self-assemble into one-, two-, or three-dimensional networks. By modifying the this compound molecule, for example, by creating bipyridine-like structures, it can serve as a bridging ligand connecting multiple metal centers. ub.edumdpi.com The geometry of the resulting coordination polymer—be it a linear chain, a zig-zag pattern, or a more complex framework—is influenced by factors such as the metal's coordination preference, the molar ratio of reactants, and the solvent used during synthesis. ub.edu These materials are of significant interest for their potential applications in catalysis, gas storage, and molecular sensing.

Supramolecular Assemblies: Beyond strong coordinate bonds, this compound and its derivatives can participate in weaker, non-covalent interactions to form well-defined supramolecular assemblies. These interactions include hydrogen bonding, π-π stacking, and halogen bonding. acs.orgmdpi.com The ethynyl group can act as a hydrogen bond donor or acceptor, while the aromatic pyridine ring can engage in π-stacking with other aromatic systems. Research on analogous systems, such as azacrown-attached meta-ethynylpyridine polymers, has demonstrated the ability to create sophisticated supramolecular devices capable of molecular recognition, such as for saccharides. elsevierpure.com By introducing specific functional groups, the molecule can be engineered to favor certain interactions, guiding the self-assembly process. For instance, incorporating an iodo-ethynyl moiety can facilitate strong halogen bonding, enabling the co-crystallization of complex structures. acs.org This approach allows for the bottom-up construction of intricate architectures with functions derived from the precise arrangement of the molecular components. acs.orgresearchgate.net

Development of Optoelectronic Devices (e.g., OLEDs)

Derivatives of this compound hold potential for use in advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is critically dependent on the properties of the organic materials used in its multilayer structure, which typically includes hole transport, electron transport, and emissive layers.

Pyridine-containing compounds are known for their electron-deficient nature, which makes them suitable candidates for electron transport layers (ETLs) and as host materials in the emissive layer. The pyridine moiety helps to facilitate the injection and transport of electrons from the cathode. By incorporating this compound into larger conjugated molecules or polymers, materials with tailored electronic properties can be synthesized.

The general structure of an OLED consists of several layers designed to efficiently inject charges, transport them, and promote their recombination to generate light.

| Layer | Function | Potential Material Type Based on this compound |

| Cathode | Injects electrons | - |

| Electron Transport Layer (ETL) | Transports electrons to the emissive layer | Polymers or molecules containing the electron-deficient pyridine moiety. |

| Emissive Layer (EML) | Site of electron-hole recombination and light emission | Can serve as a host for emissive dopants or be part of the emissive molecule itself. |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer | - |

| Anode | Injects holes | - |

The ethynyl group provides a versatile handle for extending the π-conjugation of the molecule, which is crucial for tuning the energy levels (HOMO/LUMO) and the optical properties, such as the emission color and efficiency. By attaching various electron-donating or electron-withdrawing groups through the ethynyl linker, the electronic characteristics of the material can be precisely controlled to match the energy levels of adjacent layers in the OLED stack, thereby optimizing device performance.

Exploration in Nonlinear Optical Materials

Derivatives of this compound are promising candidates for the development of nonlinear optical (NLO) materials. NLO materials can alter the properties of light and are essential for applications in optical communications, data processing, and photonics. The NLO response of an organic molecule is primarily governed by its ability to be polarized by an external electric field, a property that is enhanced in molecules with extensive π-electron systems and significant intramolecular charge transfer (ICT). nih.gov

The molecular structure of this compound provides a foundational framework for creating potent NLO chromophores.

The pyridine ring can act as an electron-accepting unit.

The ethynyl group serves as a component of the π-conjugated bridge, which effectively relays electronic effects between different parts of the molecule.

By attaching a strong electron-donating group (e.g., methoxy, amino) to the other end of the π-bridge, a "push-pull" system is created.